![molecular formula C18H20Cl2N4O2S2 B14722255 1,1'-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] CAS No. 13908-73-1](/img/structure/B14722255.png)
1,1'-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] is a complex organic compound characterized by the presence of disulfide and urea functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] typically involves the reaction of 4,4’-dithiobisbenzenamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4,4’-dithiobisbenzenamine+2-chloroethyl isocyanate→1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and acetonitrile, and the reaction is typically carried out at room temperature.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines and thiols can react with the chloroethyl groups under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted urea derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] involves its ability to form covalent bonds with biological molecules. The chloroethyl groups can react with nucleophilic sites on proteins and DNA, leading to cross-linking and potential disruption of biological functions. This property is particularly useful in the development of anticancer agents, where the compound can induce apoptosis in cancer cells by cross-linking DNA.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(Disulfanediylbis(ethane-2,1-diyl))bis[3-(2-chloroethyl)urea]
- 1,1’-(Disulfanediyldi-4,1-phenylene)diethanone
- 1,1’-(Butane-1,4-diyl)bis[3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea]
Uniqueness
1,1’-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea] is unique due to its specific combination of disulfide and urea functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable cross-links with biological molecules makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
13908-73-1 |
|---|---|
Fórmula molecular |
C18H20Cl2N4O2S2 |
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-[4-[[4-(2-chloroethylcarbamoylamino)phenyl]disulfanyl]phenyl]urea |
InChI |
InChI=1S/C18H20Cl2N4O2S2/c19-9-11-21-17(25)23-13-1-5-15(6-2-13)27-28-16-7-3-14(4-8-16)24-18(26)22-12-10-20/h1-8H,9-12H2,(H2,21,23,25)(H2,22,24,26) |
Clave InChI |
RVBSRFWGYCMGCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)NCCCl)SSC2=CC=C(C=C2)NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


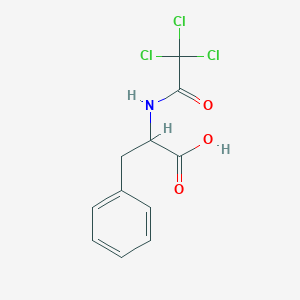
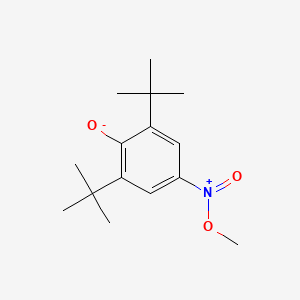
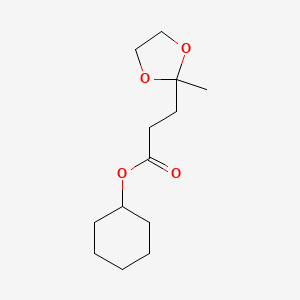
![2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol](/img/structure/B14722213.png)
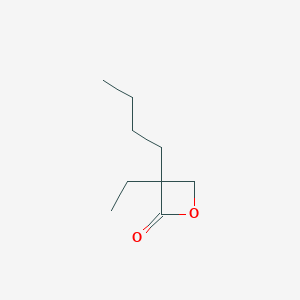
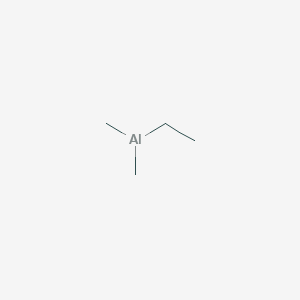
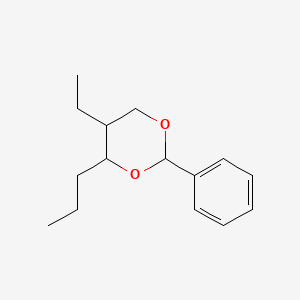
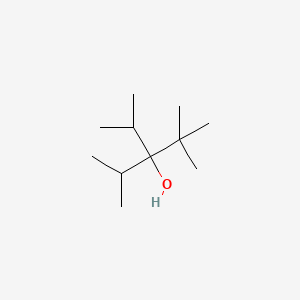
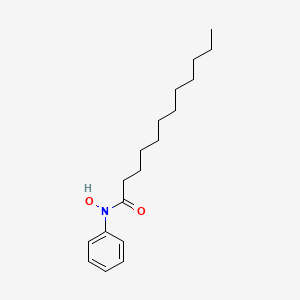
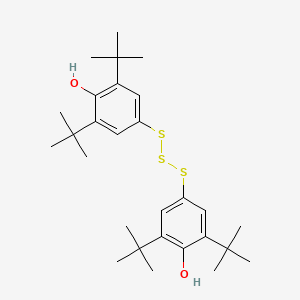

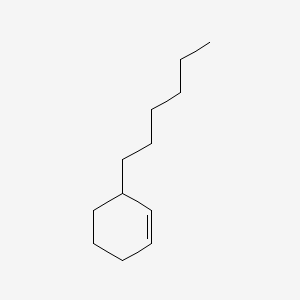
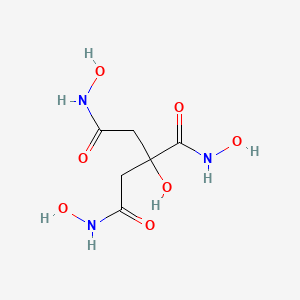
![1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane](/img/structure/B14722278.png)
